Scabequinone

CAS No.:

Cat. No.: VC1864271

Molecular Formula: C15H16O4

Molecular Weight: 260.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H16O4 |

|---|---|

| Molecular Weight | 260.28 g/mol |

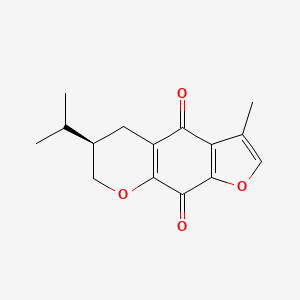

| IUPAC Name | (6R)-3-methyl-6-propan-2-yl-6,7-dihydro-5H-furo[3,2-g]chromene-4,9-dione |

| Standard InChI | InChI=1S/C15H16O4/c1-7(2)9-4-10-12(16)11-8(3)5-18-15(11)13(17)14(10)19-6-9/h5,7,9H,4,6H2,1-3H3/t9-/m0/s1 |

| Standard InChI Key | SXLMNABKMWMBRO-VIFPVBQESA-N |

| Isomeric SMILES | CC1=COC2=C1C(=O)C3=C(C2=O)OC[C@H](C3)C(C)C |

| SMILES | CC1=COC2=C1C(=O)C3=C(C2=O)OCC(C3)C(C)C |

| Canonical SMILES | CC1=COC2=C1C(=O)C3=C(C2=O)OCC(C3)C(C)C |

Introduction

Chemical Structure and Properties

Structural Characteristics

Scabequinone is classified as a furoquinone, specifically a 5H-furo[3,2-g]benzopyran-4,9-quinone. Its chemical formula is C15H16O4, consisting of 15 carbon atoms, 16 hydrogen atoms, and 4 oxygen atoms. The IUPAC name for scabequinone is (6R)-3-methyl-6-propan-2-yl-6,7-dihydro-5H-furo[3,2-g]chromene-4,9-dione. The molecular structure features a fused ring system characteristic of furoquinones with specific functional groups that contribute to its biological activity.

Table 1: Chemical Identity of Scabequinone

| Parameter | Information |

|---|---|

| Common Name | Scabequinone |

| IUPAC Name | (6R)-3-methyl-6-propan-2-yl-6,7-dihydro-5H-furo[3,2-g]chromene-4,9-dione |

| Chemical Formula | C15H16O4 |

| Molecular Weight | 260.28 g/mol |

| Standard InChI | InChI=1S/C15H16O4/c1-7(2)9-4-10-12(16)11-8(3)5-18-15(11)13(17)14(10)19-6-9/h5,7,9H,4,6H2,1-3H3/t9-/m0/s1 |

| Standard InChIKey | SXLMNABKMWMBRO-VIFPVBQESA-N |

| Isomeric SMILES | CC1=COC2=C1C(=O)C3=C(C2=O)OCC@HC(C)C |

Physical and Chemical Properties

Scabequinone possesses several functional groups that influence its reactivity and biological activity. The compound can undergo reduction reactions to yield hydroxy derivatives or can be oxidized further to generate more complex structures. The reactivity of scabequinone is primarily influenced by its quinone moiety, which can participate in nucleophilic attacks and other transformations typical for quinonoid compounds. The presence of the furan ring and the specific substitution pattern also contribute to its unique properties and biological activities.

Natural Sources and Occurrence

Distribution in Cyperaceae Family

Scabequinone is primarily derived from plants in the Cyperaceae family. It has been identified as a significant phytochemical component in Cyperus scaber, where it was first isolated and characterized . Additionally, chemical investigation of Cyperus distans led to the identification of scabequinone along with other compounds such as α-ciperone and cyperotundone . The presence of scabequinone in multiple species of the Cyperus genus suggests a potential taxonomic significance within the Cyperaceae family.

Extraction and Isolation Methods

The extraction and isolation of scabequinone from plant material involve several steps. For Cyperus distans, rhizomes were subjected to extraction procedures that yielded scabequinone among other constituents . The complete assignment of the carbon-13 nuclear magnetic resonance (13C NMR) data of scabequinone was published as part of this investigation, providing valuable spectroscopic information for its identification and characterization . Extraction typically involves solvent extraction followed by various chromatographic techniques to isolate pure scabequinone from the complex plant matrix.

Synthesis of Scabequinone

Total Synthesis

The total synthesis of scabequinone has been achieved through various methods. A notable approach involves synthesis from phloroglucinol via multiple electrophilic aromatic substitution reactions. This method allows for the construction of the furoquinone skeleton while introducing necessary functional groups at specific positions. The synthesis of (±)-scabequinone was reported in 1973 by MacLeod, Worth, and Wells, marking one of the earliest reports of this compound's laboratory synthesis . They described it as "a novel 5H-furo[3,2-g]benzopyran-4,9-quinone from Cyperus scaber" .

Alternative Synthesis Routes

Alternative synthesis routes include optimization of reaction conditions and exploration of different starting materials to improve yield and purity. Synthetic methodologies continue to evolve, offering more efficient approaches to access scabequinone and its derivatives for further biological evaluation and potential applications.

Biological Activities

Inhibition of Seed Germination and Plant Growth

Scabequinone exhibits notable biological activities, particularly in inhibiting seed germination and seedling growth . Research indicates that extracts from Cyperus distans, which contain scabequinone, significantly inhibit the germination of seeds such as Mimosa pudica and Senna obtusifolia .

Detailed bioassay studies have revealed the potent and selective nature of scabequinone's inhibitory effects. Seed germination inhibition bioassays showed that Senna obtusifolia (52-53%) was more sensitive to the hexane and methanol extracts of Cyperus distans at 1% concentration compared to Mimosa pudica (0-10%) . When purified scabequinone was tested at a concentration of 250 mg L−1, it displayed significant biological activity across multiple parameters and plant species.

Table 2: Inhibitory Effects of Scabequinone (250 mg L−1) on Different Plant Species

| Plant Species | Seed Germination Inhibition | Radicle Growth Reduction | Hypocotyl Growth Inhibition |

|---|---|---|---|

| Senna obtusifolia | >50% | >35% | Not specifically reported |

| Pueraria phaseoloides | >50% | >35% | Not specifically reported |

| Mimosa pudica | Not specifically reported | Not specifically reported | >50% |

Applications

Agricultural Applications

The biological activities of scabequinone suggest several potential applications in agriculture. Its ability to inhibit seed germination and seedling growth makes it a promising candidate for developing environmentally friendly herbicides. The selective nature of its inhibitory effects on specific weed species such as Senna obtusifolia and Mimosa pudica indicates potential for targeted weed management strategies .

The antifeedant properties of scabequinone against herbivores further enhance its potential value in agricultural pest management. Natural compounds like scabequinone could offer alternatives to synthetic pesticides with potentially fewer environmental concerns and reduced risk of pest resistance development.

Research Methods and Techniques

Analytical Methods for Identification

Various analytical techniques have been employed for the identification and characterization of scabequinone. Nuclear magnetic resonance (NMR) spectroscopy, particularly 13C NMR, has been crucial in elucidating the structure of scabequinone . Other techniques likely involved in its characterization include mass spectrometry, infrared spectroscopy, and various chromatographic methods for isolation and purification.

Bioassay Methods

The biological activities of scabequinone have been evaluated using various bioassay methods. Seed germination and seedling growth inhibition assays have been particularly important in demonstrating the herbicidal potential of scabequinone . These assays typically involve exposing seeds of target species to various concentrations of the compound and measuring germination rates and seedling development parameters.

Future Research Directions

Several areas warrant further investigation regarding scabequinone:

-

Elucidation of the molecular mechanisms underlying scabequinone's inhibitory effects on seed germination and plant growth

-

Comprehensive evaluation of its potential antimicrobial and antifungal properties against various pathogens

-

Structure-activity relationship studies through the synthesis and testing of scabequinone derivatives

-

Investigation of synergistic effects with other natural or synthetic compounds

-

Development of more efficient and environmentally friendly extraction and synthesis methods

-

Field trials to evaluate the practical applications of scabequinone in agriculture

-

Assessment of ecological impacts and safety profiles for environmental and human health

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume